Product packaging for S-(+)-Deprenyl-d3 Hydrochloride(Cat. No.:CAS No. 1795787-02-8)

S-(+)-Deprenyl-d3 Hydrochloride

Cat. No.: B587979
CAS No.: 1795787-02-8
M. Wt: 226.762
InChI Key: IYETZZCWLLUHIJ-GYLNYKGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Enantiomeric Research in Propargylamine (B41283) Compounds

The field of pharmacology gained significant insights with the discovery and subsequent differentiation of propargylamine compounds, a class to which Deprenyl (B1670267) belongs. kcl.ac.ukwikipedia.orgacs.org Initial research into Deprenyl, a propargylamine-containing irreversible monoamine oxidase (MAO) inhibitor, was followed by critical investigations into its separate enantiomers. up.ac.za In 1967, it was demonstrated that the levorotatory (R)-enantiomer of deprenyl is a more potent inhibitor of MAO than its dextrorotatory (S) counterpart. poison.org

Subsequent research further clarified these differences. R-(-)-Deprenyl (Selegiline) was identified as a selective inhibitor of monoamine oxidase type B (MAO-B). poison.orgnih.gov This selectivity was a pivotal discovery, distinguishing it from other MAO inhibitors that lacked specificity. poison.org Conversely, studies on the S-(+)-enantiomer revealed that it has stronger psychostimulant effects than the R-enantiomer. up.ac.zanih.gov The distinct pharmacological paths of these enantiomers, including their different metabolic fates to metabolites like l-amphetamine and d-amphetamine respectively, highlighted the profound impact of stereoisomerism. nih.govwikipedia.org This foundational research established the principle that each enantiomer of a chiral drug must be considered a distinct chemical entity, necessitating separate investigation.

Significance of Deuterated Forms in Advanced Pharmacological and Metabolic Research

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has become a powerful tool in modern pharmacological research. juniperpublishers.comnih.gov This process, known as deuteration, can significantly alter a molecule's metabolic fate without changing its fundamental shape or pharmacological target interaction. juniperpublishers.comcdnsciencepub.com The underlying principle is the kinetic isotope effect (KIE). snmjournals.org A carbon-deuterium (C-D) bond is stronger and harder to break than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com

This increased bond strength has several important implications for research:

Metabolic Stability: Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of C-H bonds. juniperpublishers.complos.org By substituting hydrogen with deuterium at a site of metabolic attack, the rate of that metabolic process can be slowed considerably. cdnsciencepub.comnih.gov This leads to a longer biological half-life of the compound, which is a valuable property when studying its interactions and effects over time. juniperpublishers.com

Metabolic Switching: Deuteration can alter the primary metabolic pathway of a compound. nih.govcdnsciencepub.com If the main metabolic route is slowed by a deuterium substitution, the body may utilize alternative, previously minor, metabolic pathways to a greater extent. juniperpublishers.com Studying these changes provides deeper insight into the full metabolic profile of a compound.

Research Tools: Deuterated compounds are invaluable as internal standards in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS). Because they are chemically identical to the non-deuterated analyte but have a different mass, they can be used to improve the accuracy and precision of measurements in complex biological samples. Furthermore, isotopically labeled compounds, including those with deuterium, are essential tracers in positron emission tomography (PET) studies to visualize and quantify biochemical processes in vivo, such as mapping enzyme distribution in the brain. snmjournals.orgnih.govosti.gov

The application of deuteration to a specific enantiomer, such as in S-(+)-Deprenyl-d3 Hydrochloride, allows researchers to isolate and investigate the unique metabolic and pharmacokinetic properties of that stereoisomer with greater precision.

Research Findings on this compound

This compound is a deuterated form of the S-(+) enantiomer of Deprenyl. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific modification is designed to leverage the kinetic isotope effect for research purposes.

While detailed published studies focusing exclusively on the d3 variant of S-(+)-Deprenyl are not extensively available, its research utility can be inferred from the known properties of S-(+)-Deprenyl and the established principles of deuteration. The primary value of this compound lies in its use as a research tool to study the metabolism and pharmacokinetics of its non-deuterated counterpart, S-(+)-Deprenyl. By using the deuterated compound as a stable internal standard, researchers can achieve highly accurate quantification of S-(+)-Deprenyl in biological matrices.

Furthermore, the strategic placement of deuterium can slow the metabolism of the S-(+) enantiomer, allowing for a more detailed investigation of its unique biological interactions and metabolic pathways, distinct from the more extensively studied R-(-) enantiomer.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 1795787-02-8 , biomall.in
Chemical Formula C₁₃H₁₅D₃ClN
Molecular Weight 226.76 g/mol

| Synonym | (S)-(+)-N,α-Dimethyl-N-(2-propynyl-d3)phenethylamine hydrochloride | N/A |

Table 2: Comparison of Deprenyl Enantiomers

Feature R-(-)-Deprenyl (Selegiline) S-(+)-Deprenyl
Primary Activity Selective, irreversible MAO-B inhibitor Psychostimulant effects
Metabolites (-)-methamphetamine, (-)-amphetamine (+)-methamphetamine, (+)-amphetamine

| Clinical Use | Investigated for Parkinson's disease and depression | Primarily a research compound |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN B587979 S-(+)-Deprenyl-d3 Hydrochloride CAS No. 1795787-02-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-GYLNYKGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC#C)[C@@H](C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for S + Deprenyl D3 Hydrochloride

Chiral Synthesis Pathways for S-(+)-Deprenyl Precursors

The key to synthesizing the S-(+) enantiomer of Deprenyl (B1670267) is the stereoselective preparation of its chiral precursor, (S)-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine, also known as (R)-desmethylselegiline or (S)-desmethylselegiline depending on IUPAC naming conventions for the specific structure. A variety of stereoselective strategies have been developed to produce this intermediate with high enantiomeric purity. nih.gov

Numerous synthetic strategies have been reported, including those that start from the chiral pool, employ classical or kinetic resolutions, use regioselective aziridine (B145994) ring-openings, or involve asymmetric hydrogenations and dihydroxylations. nih.gov More recent advancements focus on chemoenzymatic methods, which offer high selectivity and operate under mild conditions. nih.govresearchgate.net

One prominent chemoenzymatic approach utilizes an engineered imine reductase (IRED) to catalyze the reductive amination of a prochiral ketone. nih.govresearchgate.net In this pathway, phenylacetone (B166967) is reacted with propargylamine (B41283) in the presence of a specifically designed IRED mutant, such as IR36-M5, which demonstrates high conversion and excellent stereoselectivity. nih.gov This enzymatic step directly produces the desired (S)-desmethylselegiline intermediate with high enantiomeric excess (ee). nih.govresearchgate.net

Table 1: Chemoenzymatic Synthesis of (S)-Desmethylselegiline

Precursors Catalyst Key Step Product Isolated Yield Enantiomeric Excess (ee) Reference

Other reported synthetic routes to chiral selegiline (B1681611) precursors include:

Deoxygenation of pseudoephedrine: Utilizing a readily available chiral starting material. nih.gov

Electrophilic azidation of chiral imide enolates: A method developed to induce the desired chirality with high enantioselectivity. nih.gov

Proline-catalyzed reactions: Employing organocatalysis, such as α-aminooxylation or α-amination of phenylpropanaldehyde, as the key chirality-inducing step. researchgate.net

These methods provide robust pathways to the essential chiral amine precursor required for the subsequent deuterium (B1214612) labeling step.

Deuterium Labeling Techniques for Specific Positions (d3)

The "d3" designation in S-(+)-Deprenyl-d3 Hydrochloride refers to the presence of a trideuteromethyl group (-CD₃) on the amine nitrogen. This is achieved by the N-alkylation of the chiral precursor, (S)-desmethylselegiline, using a trideuteromethylating agent. While traditional methods might use reagents like methyl-d₃ iodide (CD₃I), modern approaches focus on more efficient and versatile catalytic systems.

A notable advanced method is the semiconductor photocatalysis-driven N-trideuteromethylation. nih.govresearchgate.net This technique utilizes deuterated methanol (B129727) (CD₃OD) as a readily available and inexpensive source for the -CD₃ group. The reaction is catalyzed by a heterogeneous photocatalyst, such as Pd supported on polymeric carbon nitride (Pd/PCN), and proceeds under mild conditions using visible light. researchgate.net This method has been successfully applied to a wide range of secondary amines, including precursors for various pharmaceuticals, demonstrating its broad functional group tolerance and high deuterium incorporation efficiency. nih.gov

Table 2: Photocatalytic N-Trideuteromethylation of Secondary Amines

Substrate Deuterium Source Catalyst / Conditions Product Deuterium Incorporation Reference

Other innovative methods for N-trideuteromethylation include:

Magnesium-catalyzed reduction of carbamates: This sustainable approach uses a magnesium catalyst and a deuterated reducing agent to convert N-Boc protected amines into N-CD₃ labeled amines with quantitative deuterium incorporation. organic-chemistry.org

Iridium-catalyzed hydrogen autotransfer: A Cp*Ir complex can catalyze the N-trideuteromethylation of amines using deuterated methanol as the alkylating agent. researchgate.net

Use of methyl-d₃ triflate: The highly reactive CF₃SO₃CD₃ can serve as an efficient -CD₃ source for the N-methylation of various heterocycles and amines. researcher.life

The final step in the synthesis is the conversion of the deuterated free base, S-(+)-Deprenyl-d3, to its hydrochloride salt, typically by treating it with a solution of hydrogen chloride in an appropriate solvent. google.com

Purification and Stereochemical Characterization in Synthetic Processes

Following the synthesis, rigorous purification and characterization are essential to ensure the chemical purity, isotopic enrichment, and stereochemical integrity of the final this compound.

Purification of the synthesized compound is typically performed using standard laboratory techniques. Flash column chromatography on silica (B1680970) gel is commonly employed to isolate the free base from reaction impurities. The subsequent conversion to the hydrochloride salt also serves as a purification step, as the salt can be precipitated and recrystallized to achieve high purity.

The stereochemical and analytical characterization involves a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The absence of a signal in the N-methyl region of the ¹H NMR spectrum and the presence of a characteristic multiplet in the ¹³C NMR spectrum (due to C-D coupling) confirm the successful incorporation of the -CD₃ group. nih.gov

Mass Spectrometry (MS): GC-MS or LC-MS analysis is used to confirm the molecular weight of the compound, verifying the mass increase corresponding to the three deuterium atoms. faa.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity (or enantiomeric excess, ee) of the final product. The compound is analyzed on a chiral stationary phase column that can separate the S-(+) and R-(-) enantiomers, allowing for precise quantification of the desired enantiomer. nih.govscholaris.ca

Chiral Derivatization Analysis: An alternative or complementary method for confirming stereochemistry involves derivatizing the amine with a chiral agent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) or (-)-menthyl chloroformate. faa.govscholaris.ca This reaction creates a pair of diastereomers that can be separated and quantified using standard achiral GC or HPLC systems, which confirms the enantiomeric composition of the parent amine. faa.gov The metabolism of selegiline itself is stereospecific, and the chiral center is not affected during biotransformation. faa.govpoison.org

Table 3: Analytical Methods for Characterization

Technique Purpose Key Findings Reference
Chiral HPLC Determine Enantiomeric Purity (ee) Separation and quantification of S-(+) and R-(-) enantiomers. nih.govscholaris.ca
NMR (¹H, ¹³C) Structural Confirmation & Deuterium Incorporation Confirms molecular backbone and presence of -CD₃ group. nih.gov
Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Enrichment Verifies mass shift corresponding to d3-labeling. faa.gov

Through the combination of these stereoselective synthesis pathways, specific deuterium labeling techniques, and thorough purification and characterization protocols, this compound can be produced with high purity and stereochemical fidelity for its intended use in scientific research.

Molecular and Biochemical Interactions of S + Deprenyl D3 Hydrochloride

Enantioselective Monoamine Oxidase (MAO) Isoform Binding Dynamics

S-(+)-Deprenyl, the dextrorotatory enantiomer of deprenyl (B1670267), exhibits distinct interactions with the monoamine oxidase (MAO) enzymes. Its binding dynamics are crucial to understanding its biochemical profile, particularly when compared to its more commonly studied levorotatory counterpart, L-(-)-Deprenyl (Selegiline). The introduction of three deuterium (B1214612) atoms to create S-(+)-Deprenyl-d3 Hydrochloride is designed to leverage the kinetic isotope effect, which can significantly alter the rate of enzymatic reactions.

Deprenyl and its enantiomers are classified as "suicide" or irreversible inhibitors of MAO. This means they are transformed by the enzyme itself into a reactive species that then covalently binds to the enzyme, permanently inactivating it. The primary mechanism involves the enzyme-catalyzed cleavage of a carbon-hydrogen bond on the propargyl group, which is a rate-limiting step in the inactivation process. nih.gov

While L-(-)-Deprenyl is a highly selective inhibitor of MAO-B, with an IC50 (the concentration required to inhibit 50% of enzyme activity) of 51 nM for MAO-B and 23 µM for MAO-A, demonstrating a 450-fold selectivity, the stereochemistry of the S-(+) enantiomer alters this profile. medchemexpress.com Research indicates that S-(+)-Deprenyl is a less potent inhibitor of MAO-B compared to the L-(-) enantiomer. d-nb.info

The deuteration in this compound is expected to slow down the rate-limiting step of MAO-catalyzed cleavage. nih.gov This "deuterium isotope effect" has been demonstrated in studies with deuterated L-deprenyl, where it slowed the rate of irreversible trapping and improved the pharmacokinetics for in vivo imaging. nih.govakademiliv.se For instance, a deuterium isotope effect of 3.8 was observed in PET studies using [11C]L-deprenyl-alpha, alpha-2H2, indicating that the cleavage of the C-H bond is a major rate-contributing step. nih.gov This suggests that this compound would bind to MAO-B at a slower rate than its non-deuterated counterpart, potentially altering its duration of action and selectivity profile. The binding is irreversible, as the fundamental "suicide" inhibition mechanism remains the same. nih.gov

The two enantiomers of deprenyl possess significantly different pharmacological profiles. L-(-)-Deprenyl (Selegiline) is renowned for its potent and selective irreversible inhibition of MAO-B. d-nb.infonih.gov In contrast, S-(+)-Deprenyl (also known as dextro-deprenyl) is a less potent MAO-B inhibitor. d-nb.info

Furthermore, the metabolites of the two enantiomers differ. L-(-)-Deprenyl is metabolized to L-amphetamine and L-methamphetamine, which are primarily norepinephrine (B1679862) releasing agents. wikipedia.org S-(+)-Deprenyl, on the other hand, metabolizes to D-amphetamine and D-methamphetamine, which are more potent norepinephrine-dopamine releasing agents and have been found to be psychologically reinforcing. wikipedia.orgneurology.org S-(+)-Deprenyl has also been found to bind to the σ1 receptor with higher affinity than its L-isomer. wikipedia.org

The selectivity of L-(-)-Deprenyl for MAO-B over MAO-A is concentration-dependent, with higher doses leading to the inhibition of MAO-A as well. osti.govfrontiersin.org It is plausible that this compound also exhibits concentration-dependent selectivity, although specific kinetic data for this deuterated compound is not widely available.

Interactive Table: Comparative MAO Inhibition

CompoundTargetIC50Selectivity
L-(-)-Deprenyl (Selegiline) MAO-B51 nM medchemexpress.com~450-fold vs MAO-A medchemexpress.com
L-(-)-Deprenyl (Selegiline) MAO-A23 µM medchemexpress.com
19F-fluorodeprenyl-D2 MAO-B227 nM snmjournals.org>220-fold vs MAO-A snmjournals.org
19F-fluorodeprenyl-D2 MAO-A>50 µM snmjournals.org

Non-MAO Mediated Biochemical Targets and Pathways

Beyond its interaction with monoamine oxidase, deprenyl and its derivatives have been shown to influence a variety of other biochemical pathways, many of which are independent of MAO inhibition. These effects contribute to its neuroprotective profile.

Studies have demonstrated that deprenyl can upregulate the activity of key antioxidant enzymes. Chronic administration of L-(-)-Deprenyl has been shown to cause a significant increase in the activities of both superoxide (B77818) dismutase (SOD) and catalase (CAT) in the striatum of rats. nih.govum.edu.mt This effect is tissue and brain-region specific, with significant increases observed in the substantia nigra and striatum, but not in the hippocampus. nih.govnih.gov

Specifically, both CuZn-SOD and Mn-SOD activities were found to be increased. nih.gov The induction of these enzymes is crucial, as SOD converts superoxide radicals into hydrogen peroxide, which, while still a reactive oxygen species, is then neutralized by catalase. um.edu.mt The concomitant increase in both SOD and catalase suggests a coordinated and potentially beneficial response to oxidative stress. nih.govresearchmap.jp This upregulation of the antioxidant defense system is believed to contribute to the compound's anti-aging and neuroprotective effects. nih.gov While these studies were conducted with the L-(-) enantiomer, the S-(+) enantiomer may share some of these properties, although direct comparative studies are scarce.

Deprenyl has demonstrated significant anti-apoptotic capabilities that appear to be separate from its MAO-B inhibition. researchmap.jpnih.gov This protective effect involves the modulation of gene expression and the preservation of mitochondrial function.

L-(-)-Deprenyl has been shown to prevent the loss of mitochondrial membrane potential (ΔΨm), a critical early step in the apoptotic cascade. It helps to maintain mitochondrial integrity and prevents the opening of the mitochondrial permeability transition pore (PTP), which is a key event in initiating apoptosis. nih.gov Furthermore, treatment with deprenyl can inhibit the release of cytochrome c from the mitochondria into the cytosol, a crucial signal for activating the intrinsic apoptotic pathway. nih.gov

The anti-apoptotic action of deprenyl is also linked to the regulation of the Bcl-2 family of proteins. Studies have shown that deprenyl can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while decreasing levels of the pro-apoptotic protein BAX. nih.gov In some models, L-deprenyl treatment led to increased mRNA levels of Nrf2 and Bcl-2. nih.govmums.ac.ir One study noted that a low dose of selegiline (B1681611) could delay apoptosis, while its enantiomer, S-(+)-deprenyl, was ineffective in that specific model, highlighting potential stereospecific differences in anti-apoptotic action. core.ac.uk

There is evidence suggesting that deprenyl can stimulate the production of neurotrophic factors, which support the growth, survival, and differentiation of neurons. nih.gov L-(-)-Deprenyl has been shown to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF) in cultured murine astrocytes. nih.gov Other research points to the stimulation of neurotrophins like Nerve Growth Factor (NGF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which play a vital role in protecting neurons. nih.gov These effects may be part of the mechanism behind the compound's neuroprotective properties, independent of its MAO-inhibitory action. nih.govnih.gov

Engagement with Other Receptor Systems (e.g., Sigma-1 receptor)

S-(+)-Deprenyl, also known as selegiline, demonstrates a notable affinity for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER). wikipedia.orgwikipedia.org This interaction is distinct from its well-established role as a monoamine oxidase B (MAO-B) inhibitor. The σ1 receptor is a highly conserved 223 amino acid protein that plays a significant role in modulating cellular functions, including calcium signaling, and is implicated in neuroprotection. wikipedia.orgnih.gov

The engagement of selegiline with the σ1 receptor may be a key component of its neuroprotective effects. nih.gov Sigma-1 receptors function as chaperones at the ER-mitochondrion interface, where they regulate calcium homeostasis and can translocate to different cellular compartments in response to ligand binding. nih.govmdpi.com By binding to these receptors, ligands can modulate the activity of various ion channels and signaling molecules, which is a potential mechanism for the antidepressant and neuroprotective actions observed with some σ1 receptor-active compounds. nih.govnih.gov The activation of σ1 receptors has been shown to be neuroprotective in models of neurodegenerative diseases by modulating ER stress and autophagy. wikipedia.org

CompoundReceptor SubtypeBinding Affinity (Ki) in nMReference
(+)-DeprenylSigma-182 nih.gov
SelegilineSigma-1~400 wikipedia.org

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Beyond its receptor-mediated activities, S-(+)-Deprenyl (selegiline) directly interacts with the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). wikipedia.org This interaction is independent of its MAO-B inhibition and is increasingly recognized as a primary mechanism for its neuroprotective and anti-apoptotic effects. researchgate.netnih.gov GAPDH is traditionally known as a key glycolytic enzyme, but it also participates in non-glycolytic functions, including the regulation of apoptosis, or programmed cell death. nih.govebi.ac.uk

Under conditions of cellular stress, GAPDH can be S-nitrosylated, which enables it to bind to the protein Siah, an E3-ubiquitin-ligase. nih.govwikipedia.org This GAPDH/Siah complex then translocates to the nucleus, where it contributes to cell death pathways. nih.gov Research has demonstrated that deprenyl and its analogues can prevent apoptosis by binding to GAPDH. researchgate.net This binding interferes with the apoptotic signaling cascade. spandidos-publications.com Specifically, deprenyl potently prevents the S-nitrosylation of GAPDH and its subsequent binding to Siah, thereby blocking its nuclear translocation and reducing its apoptotic action. nih.govwikipedia.org

Furthermore, selegiline has been shown to block the nuclear translocation of GAPDH in response to various stressors, which in turn can inhibit the expression of MAO-B and reduce subsequent cell damage. nih.gov The ability of propargylamines like selegiline to bind to GAPDH is considered a crucial element of their neuroprotective activity. researchgate.netebi.ac.uk This interaction can decrease the synthesis of pro-apoptotic proteins, further contributing to neuronal survival. ebi.ac.ukspandidos-publications.com

Interacting MoleculeEffect of Interaction with S-(+)-DeprenylOutcomeReference
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Direct bindingInhibition of GAPDH-mediated apoptotic processes wikipedia.orgresearchgate.netnih.gov
S-nitrosylated GAPDHPrevents S-nitrosylation of GAPDHBlocks binding to Siah and subsequent nuclear translocation, reducing apoptosis nih.govwikipedia.org
GAPDH-Siah ComplexInhibits formation by preventing GAPDH-Siah bindingPrevents nuclear translocation and cell death cascade nih.gov
Nuclear GAPDHBlocks stress-induced nuclear translocationReduces expression of MAO-B and cellular damage nih.gov

Preclinical Pharmacokinetic and Metabolic Research of S + Deprenyl D3 Hydrochloride

Absorption, Distribution, and Elimination Studies in Animal Models

Preclinical studies in animal models are crucial for understanding the fundamental pharmacokinetic properties of a new chemical entity like S-(+)-Deprenyl-d3 hydrochloride.

The use of deuterium (B1214612) in this compound allows for precise tracing of the molecule and its metabolites throughout the body. snmjournals.org This technique is instrumental in distinguishing the administered compound from its endogenously produced counterparts and in tracking its distribution into various tissues. snmjournals.org Studies using labeled compounds like 14C-labelled selegiline (B1681611) have shown that after oral administration in rats, selegiline is distributed to various organs, with high concentrations found in the lacrimal glands, kidneys, liver, and lungs. openmedicinalchemistryjournal.com The levels in the brain and testes were also found to be considerable. openmedicinalchemistryjournal.com

Deuterium substitution in PET radioligands, such as in [11C]L-deprenyl-D2, has been shown to reduce the rate of binding to monoamine oxidase B (MAO-B), which can improve the quantification of enzyme activity in the brain and other organs. snmjournals.orgturkupetcentre.net This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is harder to break than a carbon-hydrogen bond during enzymatic reactions. snmjournals.orgturkupetcentre.net This principle allows researchers to better assess the specific binding to MAO-B in various tissues, including the heart, lungs, kidneys, and spleen. snmjournals.org

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its neurological effects. The blood-brain barrier is a highly selective barrier that protects the central nervous system. thno.orgmdpi.com The lipophilicity and molecular size of a compound are key determinants of its ability to permeate the BBB. biorxiv.org

Studies on the non-deuterated form, selegiline, have demonstrated its ability to cross the BBB. Positron emission tomography (PET) studies have shown the retention of selegiline in brain regions with high MAO-B activity, such as the striatum, hippocampus, thalamus, and substantia nigra. drugbank.com The distribution kinetics of deprenyl (B1670267) are characterized by rapid absorption and distribution. In mice, peak plasma concentrations of (-)-deprenyl were reached within 15 minutes after administration. nih.gov The distribution and elimination of the compound are generally fast. nih.gov

Research on novel MAO-B inhibitors has explored modifications to reduce BBB permeability for targeting peripheral tissues, highlighting the possibility of modulating brain penetration through chemical structure alterations. nih.gov

In Vitro Metabolic Pathways and Enzyme Systems

In vitro studies using liver microsomes and recombinant enzymes are essential for elucidating the metabolic fate of a drug candidate.

The metabolism of deprenyl is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com In vitro studies with human recombinant CYP enzymes have identified CYP2B6 and CYP2C19 as the major enzymes responsible for the metabolism of selegiline. nih.gov CYP3A4 and CYP1A2 also contribute, but to a lesser extent. nih.gov The involvement of the highly polymorphic enzymes CYP2B6 and CYP2C19 may explain the significant interindividual variability observed in selegiline clearance. nih.gov

CYP2B6 is involved in the metabolism of a wide range of drugs and exhibits stereoselectivity in its catalytic activity. nih.govfrontiersin.org While some earlier reports suggested a role for CYP2D6, subsequent research with recombinant enzymes did not support its involvement in selegiline metabolism. nih.govacs.org CYP2A6, another polymorphic enzyme, is also known to metabolize various xenobiotics and may play a role in the biotransformation of deprenyl. wikipedia.orgbevital.no

In the context of this compound, the deuterium label on the methyl group would be retained in the corresponding metabolites. The major deuterated metabolites expected would be S-(+)-desmethyl-deprenyl-d3, S-(+)-methamphetamine-d3, and S-(+)-amphetamine-d3. The use of deuterated internal standards is a common practice in quantitative analysis of selegiline and its metabolites in biological samples. nih.govoup.com

The two enantiomers of deprenyl, S-(+)-deprenyl and L-(-)-deprenyl (selegiline), exhibit different pharmacological activities and metabolic profiles. nih.gov L-(-)-deprenyl is a more potent inhibitor of MAO-B. nih.gov Studies comparing the biotransformation of the two enantiomers have revealed stereoselective metabolism. nih.gov

Research in rats has shown that while both enantiomers undergo dealkylation, the ratio of the resulting metabolites differs, suggesting distinct preferred metabolic pathways for each enantiomer. nih.gov For instance, the ratio of amphetamine to methamphetamine in urine was found to be significantly different after administration of l-deprenyl compared to d-methamphetamine in both rats and humans. nih.gov This highlights the stereospecificity of the enzymes involved in their metabolism.

Pharmacokinetic Modeling and Simulation for Deuterated Analogues

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in drug discovery and development to predict and understand the behavior of a drug in the body over time. europa.eu For deuterated analogues such as this compound, these in silico methods are particularly valuable for forecasting the impact of deuterium substitution on the drug's absorption, distribution, metabolism, and excretion (ADME) profile before and during preclinical testing. mdpi.cominformaticsjournals.co.in

The primary goal of modeling a deuterated compound is to simulate the potential changes in its metabolic fate and pharmacokinetic parameters compared to its non-deuterated counterpart. This is largely driven by the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolic reactions that involve the cleavage of that bond. nih.gov By integrating data on the parent compound (Selegiline) with the known physicochemical differences of the deuterated analogue, models can provide quantitative predictions that guide further research.

Modeling Approaches and Data Integration

Various modeling strategies can be employed, with physiologically based pharmacokinetic (PBPK) and compartmental models being the most common.

Physiologically Based Pharmacokinetic (PBPK) Models: These are complex models that simulate drug behavior by incorporating physiological data (e.g., organ blood flows, tissue volumes) and drug-specific parameters (e.g., solubility, plasma protein binding, intrinsic clearance). europa.eu For this compound, a PBPK model would be developed to predict its concentration in various tissues, including the brain, and to estimate the extent of first-pass metabolism, which is significant for oral selegiline. nih.gov

Compartmental Models: These models simplify the body into one or more compartments and use mathematical equations to describe the transfer of the drug between them. An integrated pharmacokinetic-metabolic model was previously developed for transdermal selegiline, which successfully predicted the plasma concentrations of the parent drug and its major metabolites: N-desmethylselegiline, L-amphetamine, and L-methamphetamine. nih.gov A similar model could be adapted for this compound to simulate how deuteration alters the formation rates of these metabolites.

The development of these models relies on integrating diverse datasets, including in vitro metabolic stability data, drug permeability, and the known metabolic pathways of the original compound. plos.org For instance, the metabolic conversion constants from selegiline to its metabolites can be adjusted based on in vitro KIE studies to simulate the pharmacokinetics of the deuterated version. nih.gov Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can further refine these models by providing insights into enzyme-substrate interactions and the energetics of bond cleavage. nih.govmdpi.com

Simulated Pharmacokinetic Outcomes

Simulation studies for deuterated compounds typically aim to predict key pharmacokinetic parameters. In the case of this compound, the substitution of three hydrogen atoms with deuterium on the N-methyl group is intended to slow N-demethylation, a key metabolic pathway for Selegiline. drugbank.com Pharmacokinetic modeling would simulate the consequences of this reduced metabolic rate.

The table below illustrates a hypothetical comparison of simulated pharmacokinetic parameters for standard Selegiline versus its deuterated analogue, based on the expected impact of the KIE.

Pharmacokinetic ParameterDescriptionSimulated Value (Selegiline)Simulated Value (S-(+)-Deprenyl-d3 HCl)
CL (L/h/kg)Clearance: The volume of plasma cleared of the drug per unit time.4.71.5
AUC (ng·h/mL)Area Under the Curve: Total drug exposure over time.250750
T½ (hours)Half-life: Time required for the drug concentration to reduce by half.2.06.5
Cmax (ng/mL)Maximum plasma concentration.50150

This table presents hypothetical data for illustrative purposes.

The simulation results would typically predict that this compound exhibits lower clearance (CL), a longer half-life (T½), and a higher area under the concentration-time curve (AUC) compared to non-deuterated Selegiline. nih.gov These simulations are critical for anticipating changes in systemic exposure and for planning the design of subsequent in vivo animal studies. By providing a mechanistic and quantitative framework, pharmacokinetic modeling and simulation play a crucial role in the preclinical evaluation of deuterated compounds like this compound, enabling a more informed and efficient development process. europa.euresearchgate.net

Neurobiological and Behavioral Research in Preclinical Models Utilizing S + Deprenyl D3 Hydrochloride

Investigation of Dopaminergic System Modulation

The dopaminergic system is a primary focus of research involving S-(+)-Deprenyl-d3 Hydrochloride, given the established role of its non-deuterated counterpart, Deprenyl (B1670267), in modulating dopamine (B1211576) neurotransmission.

Dopamine Efflux and Reuptake Dynamics

Studies investigating the effects of Deprenyl on dopamine dynamics have yielded complex findings. While L-deprenyl shows a relatively weak inhibitory effect on dopamine uptake in vitro, its D-isomer, D-deprenyl, exhibits potent inhibition. nih.gov Research suggests that L-methamphetamine, a metabolite of L-deprenyl, may enhance dopamine release rather than inhibiting its reuptake. nih.gov The use of this compound in such studies allows for precise tracing and quantification of the compound and its metabolites, aiding in the differentiation of direct effects on dopamine transporters versus indirect effects mediated by its metabolic products. Long-term administration of (-)-deprenyl has been shown to facilitate dopaminergic tone in the brain without altering the sensitivity of dopamine receptors to apomorphine. nih.gov

Neurotransmitter Metabolism and Turnover (e.g., DOPAC, 5-HIAA)

As an MAO-B inhibitor, Deprenyl is known to alter the metabolism of dopamine. wikipedia.org In preclinical models, Deprenyl treatment has been shown to significantly decrease levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in brain regions rich in dopamine, such as the caudate, putamen, and substantia nigra. researchgate.net This indicates a blockage of dopamine degradation. researchgate.net Conversely, Deprenyl treatment has been observed to increase dopamine levels in the caudate. researchgate.net Interestingly, in some studies, Deprenyl did not significantly affect the levels of homovanillic acid (HVA), another dopamine metabolite, or the serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA). researchgate.net The use of this compound can help to elucidate the specific contribution of the parent compound to these metabolic shifts, distinct from its metabolites.

Studies on Oxidative Stress Mechanisms in Neural Tissues

Oxidative stress is a key pathological feature in many neurodegenerative diseases. researchgate.net Deprenyl has demonstrated neuroprotective effects by mitigating oxidative damage. nih.govnih.gov In models of neurotoxicity, L-deprenyl has been shown to attenuate increases in hydroxyl radicals. nih.gov It also dose-dependently attenuated reductions in the activity of mitochondrial complex-I and levels of glutathione (B108866) (GSH), an important antioxidant. nih.gov Furthermore, L-deprenyl treatment has been associated with an increase in the activities of cytosolic antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov Studies have also indicated that deprenyl can decrease the production of hydrogen peroxide. nih.gov The protective effects of deprenyl against oxidative stress-mediated neurodegeneration support the view of it being a potent free radical scavenger and antioxidant. nih.gov

Research on Neuroinflammation and Immune Modulation

Neuroinflammation is increasingly recognized as a critical component of neurodegenerative processes. Research using a rhesus macaque model of acute SIV infection has shown that deprenyl can reduce both peripheral and central nervous system (CNS) inflammation. researchgate.netnih.gov While it did not affect viral load, deprenyl treatment led to broad decreases in inflammatory gene expression in various brain regions and reduced levels of inflammatory biomarkers in the plasma. nih.gov In saline-treated animals with SIV, CD4+ T cells decreased and CD8+ T cells increased, whereas in deprenyl-treated animals, CD4+ T cells decreased but CD8+ T cells showed little change. nih.gov SIV infection itself has been shown to increase the number of Iba-1 positive cells (a marker for microglial activation), an effect not increased by deprenyl treatment. researchgate.net These findings suggest that deprenyl possesses broad anti-inflammatory properties. researchgate.netnih.gov

Exploration of Cellular Protection and Survival Pathways in Neural Cells

Deprenyl has been shown to possess neuroprotective properties that are independent of its MAO-B inhibitory activity. nih.gov In vitro studies have demonstrated that L-deprenyl can protect mesencephalic dopamine neurons from glutamate (B1630785) receptor-mediated toxicity. nih.gov This protection is not due to MAO inhibition, as the nonselective MAO inhibitor pargyline (B1678468) was not protective. nih.gov Deprenyl appears to act downstream from the activation of glutamate receptors, as it does not inhibit NMDA receptor binding. nih.gov Furthermore, its metabolite, desmethylselegiline, has also been shown to protect dopamine neurons from excitotoxic damage, and with greater efficacy than selegiline (B1681611) itself. nih.gov In various cell and animal models, selegiline has demonstrated antiapoptotic effects by upregulating antiapoptotic factors like Bcl-2 and downregulating proapoptotic factors such as Bad and Bax. mdpi.com

Behavioral Phenotyping in Animal Models (e.g., locomotor activity, reward systems)

The effects of Deprenyl on behavior have been investigated in various animal models. Administration of deprenyl has been shown to cause a dose-dependent increase in spontaneous locomotor activity in rats. nih.gov This effect appears to be mediated by its metabolites, as it can be prevented by pretreatment with a microsomal liver enzyme inhibitor. nih.gov In fact, l-methamphetamine, a major metabolite of deprenyl, produces similar increases in locomotor activity. nih.gov In models of Parkinson's disease, deprenyl administration has been shown to restore locomotor impairments. mdpi.com Studies on intravenous self-administration in monkeys have indicated that l-deprenyl itself does not serve as an effective reinforcer, suggesting a low potential for abuse of the parent compound. umich.edu

Interactive Data Table: Effects of Deprenyl on Neurotransmitter Metabolites

Brain RegionTreatmentDOPAC LevelsDopamine LevelsHVA Levels5-HIAA Levels
CaudateDeprenylDecreasedIncreasedNo significant changeNo significant change
PutamenDeprenylDecreasedNo significant changeNo significant changeNo significant change
Substantia NigraDeprenylDecreasedNo significant changeNo significant changeNo significant change
Frontal CortexSIV InfectionIncreasedNo significant changeNo significant changeNo significant change

Interactive Data Table: Behavioral Effects of Deprenyl

Animal ModelBehavioral TestDeprenyl EffectPutative Mediator
RatsSpontaneous Locomotor ActivityIncreased (dose-dependent)Metabolites (e.g., l-methamphetamine)
Rats (Rotenone model)Locomotor ImpairmentsRestorationParent compound and metabolites
MonkeysIntravenous Self-AdministrationNot an effective reinforcerParent compound

Methodological Considerations for Deuterated Compound Administration

The use of deuterated compounds, such as this compound, in preclinical neurobiological and behavioral research necessitates careful methodological considerations that differ from those for their non-deuterated (hydrogenated) counterparts. The primary reason for these differences lies in the deuterium (B1214612) kinetic isotope effect (DKIE), a phenomenon that can significantly alter the compound's metabolic fate and pharmacokinetic profile.

The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, which are common in drug metabolism, proceed at a slower rate. This can lead to several changes that researchers must account for in their study design and data interpretation:

Altered Pharmacokinetics: Deuteration can lead to a longer plasma half-life, increased area under the curve (AUC), and higher maximum concentration (Cmax). This means the compound remains in the system longer and at higher concentrations, which could enhance its therapeutic or neurobiological effects.

Metabolic Switching: By slowing down a primary metabolic pathway, deuteration can cause the compound to be metabolized through alternative, secondary pathways. This "metabolic shunting" can lead to a different profile of metabolites, which may have their own pharmacological activities or toxicities. The known metabolites of the parent compound, selegiline, include desmethylselegiline, l-methamphetamine, and l-amphetamine, and it is crucial to consider how deuteration might alter the formation and activity of these substances. wikipedia.orghres.ca

Target Engagement and Imaging: In neuroimaging studies, such as Positron Emission Tomography (PET), deuteration can refine the signal. For instance, studies with deuterated versions of deprenyl, like [¹¹C]Deprenyl-D2 and [¹⁸F]F-DED, have shown that deuteration can reduce the rate of trapping and increase elimination from brain regions with low expression of the target enzyme, monoamine oxidase B (MAO-B). springermedizin.de This makes the PET signal a more accurate reflection of MAO-B concentration rather than a composite of binding and blood flow, a critical methodological advantage. springermedizin.de

Detailed Research Findings

Preclinical research using deuterated analogs of deprenyl provides insight into the practical implications of these methodological considerations. PET imaging studies in animal models of neurodegenerative diseases have demonstrated the utility of these tracers for studying reactive astrogliosis, a hallmark of neuroinflammation.

For example, a study using [¹⁸F]F-DED in the PS2APP mouse model of Alzheimer's disease revealed an age-dependent increase in tracer binding in the hippocampus and thalamus, correlating with the progression of pathology. springermedizin.de This suggests that deuterated deprenyl analogs can serve as sensitive biomarkers for early neuroinflammatory changes. springermedizin.de

The table below summarizes key findings from this preclinical PET study, illustrating the quantitative data that can be obtained and the considerations for its interpretation.

Animal ModelBrain RegionAge GroupMeasurement ([¹⁸F]F-DED DVR*)Key FindingCitation
PS2APP MiceHippocampus13 months~7.6% increase vs. Wild-TypeDemonstrates elevated tracer binding in disease model, indicating increased reactive astrogliosis with age. springermedizin.de
PS2APP MiceHippocampus19 months~12.3% increase vs. Wild-Type
PS2APP MiceThalamus5 months~4.3% increase vs. Wild-TypeShows early and progressive changes in the thalamus, preceding significant changes in other imaging modalities. springermedizin.de
PS2APP MiceThalamus19 months~15.2% increase vs. Wild-Type
PS2APP vs. Wild-Type MiceCerebellum5 and 19 monthsNo relevant differenceConfirms cerebellum as a suitable reference region with low MAO-B expression and minimal age- or genotype-related changes. springermedizin.de

*DVR: Distribution Volume Ratio, a quantitative measure of tracer binding.

These findings underscore the importance of selecting appropriate animal models and longitudinal study designs when investigating the effects of deuterated compounds. The altered pharmacokinetic properties mean that direct translation of administration protocols from the non-deuterated parent compound is not advisable. Instead, preliminary pharmacokinetic and dose-ranging studies are essential to establish the appropriate administration regimen for achieving the desired level of target engagement and biological effect in the specific preclinical model.

Advanced Analytical Methodologies for S + Deprenyl D3 Hydrochloride Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the analysis of S-(+)-Deprenyl-d3 Hydrochloride. These techniques facilitate its separation from endogenous biological compounds and other metabolites, a critical step preceding detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for this compound. Its adaptability allows for the use of various column chemistries and mobile phase compositions to achieve optimal separation. When coupled with different detection methods, HPLC provides a robust platform for both qualitative and quantitative analyses.

Typically, reversed-phase HPLC is utilized, employing C18 columns to separate the relatively non-polar this compound from more polar components present in the sample matrix. The mobile phase usually comprises a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included to enhance peak shape and improve ionization efficiency for subsequent mass spectrometry detection.

Gas Chromatography (GC) and Capillary Electrophoresis (CE)

While HPLC is more prevalent, Gas Chromatography (GC) and Capillary Electrophoresis (CE) serve as viable alternative separation techniques for the analysis of this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For this compound, a derivatization step may be required to increase its volatility and enhance its chromatographic performance. When interfaced with a mass spectrometer (GC-MS), this technique offers high-resolution separation and definitive compound identification.

Capillary Electrophoresis (CE): CE provides high separation efficiency while requiring minimal sample volumes. This technique separates molecules based on their charge-to-size ratio within an electric field. For the analysis of the cationic this compound, CE can achieve rapid and efficient separations from neutral and anionic species in the sample.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an essential technique in the research of this compound, yielding detailed information regarding its structure, quantification, and metabolic fate.

LC-MS/MS and GC-MS for Quantification and Metabolite Identification

The combination of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) represents the benchmark for the quantification of this compound in biological samples. This approach provides outstanding selectivity by monitoring specific precursor-to-product ion transitions.

In a standard LC-MS/MS assay for this compound, the parent molecule is initially ionized, commonly through electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then isolated in the first mass analyzer and fragmented within a collision cell. Specific product ions are subsequently monitored in the second mass analyzer. The transition from the precursor ion to a characteristic product ion is highly specific to the analyte, thereby minimizing interference from other compounds in the matrix. This powerful technique is also instrumental in identifying metabolites by searching for predicted mass shifts and specific fragmentation patterns.

Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis

Parameter LC-MS/MS GC-MS
Ionization Method Electrospray Ionization (ESI) Electron Ionization (EI)
Sample State Liquid Gas
Derivatization Generally not required May be necessary
Primary Application Quantification, Metabolite Identification Quantification, Structural Elucidation
Typical Mobile Phase Acetonitrile/Methanol and Water with additives Inert gas (e.g., Helium)
Operating Pressure High Pressure Low Pressure

Isotope Dilution Mass Spectrometry for Precision Quantification

Isotope dilution mass spectrometry is a highly accurate and precise method for quantifying this compound. This technique employs a stable isotope-labeled internal standard, which in this context is often the non-deuterated form, S-(+)-Deprenyl Hydrochloride.

The methodology involves adding a known quantity of the internal standard to the sample prior to any processing steps. The ratio of the analyte (this compound) to the internal standard is then determined by mass spectrometry. Since the analyte and the internal standard possess nearly identical chemical and physical properties, any loss of sample during extraction, handling, and analysis affects both compounds to the same extent. This dual tracking ensures a highly accurate and precise measurement of the analyte's concentration.

Radiochemical and Isotopic Tracing Techniques (e.g., 14C-labeling, Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful strategy for tracing the metabolic fate of molecules within biological systems.

Deuterium Labeling: The intrinsic deuterium labeling of this compound is its most critical feature, enabling its use as an internal standard in pharmacokinetic studies of the non-deuterated drug, Selegiline (B1681611). The mass difference introduced by the deuterium atoms allows for its unambiguous distinction from the unlabeled drug by mass spectrometry. This facilitates the use of the deuterated compound in isotope dilution mass spectrometry for precise quantification, as detailed in section 6.2.2. The stability of the deuterium labels is paramount, and they are strategically positioned within the molecule to minimize the risk of exchange under physiological conditions.

¹⁴C-labeling: For more extensive metabolism and disposition studies, S-(+)-Deprenyl can be labeled with the radioactive isotope carbon-14 (B1195169) (¹⁴C). This allows for the comprehensive tracking of the parent molecule and all its metabolites, irrespective of their chemical structure. By measuring radioactivity in various tissues and excreta over time, researchers can construct a complete profile of the drug's absorption, distribution, metabolism, and excretion (ADME). This technique is frequently employed in preclinical research to gain a thorough understanding of a drug's behavior in a biological system.

Bioanalytical Method Validation for Deuterated Compounds in Complex Biological Matrices

The process of validating a bioanalytical method is crucial to ensure the reliability, reproducibility, and accuracy of quantitative data for analytes in biological samples. ajpsonline.com For deuterated compounds like this compound, this validation is particularly important as they are often used as internal standards in pharmacokinetic studies due to their chemical similarity to the parent drug. researchgate.net However, they can also be the primary analyte of interest in studies investigating kinetic isotope effects. The validation process demonstrates that a specific method for determining the concentration of an analyte in a particular biological matrix, such as plasma, serum, or urine, is suitable and dependable for its intended application. ajpsonline.comeuropa.eu

Key parameters that are essential for the validation of a bioanalytical method include selectivity, linearity, accuracy, precision, recovery, and stability. europa.eunih.gov Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for conducting these validation studies to ensure the integrity of the data generated. europa.eubg.ac.rs

A critical aspect of bioanalytical method validation is demonstrating that the method is not significantly affected by the components of the biological matrix. asiapharmaceutics.info This is known as assessing the matrix effect. For deuterated compounds, it's also important to ensure that there is no isotopic interference from the non-deuterated analogue.

Specificity and Selectivity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components. For this compound, this means the method must be able to distinguish it from its non-deuterated counterpart, Selegiline, and their respective metabolites, such as N-Desmethylselegiline, L-methamphetamine, and L-amphetamine. fda.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique that offers high selectivity and sensitivity for this purpose. bg.ac.rs The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in mass spectrometry allows for the specific detection of the deuterated analyte and its fragments, minimizing interference. researchgate.netnih.gov

Linearity and Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A linear relationship is typically established by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. For the analysis of Selegiline and its metabolites, linear curve fits with weighting factors are often used to ensure accuracy across the dynamic range of the assay. oup.com For instance, a validated method for Selegiline and its metabolites demonstrated a dynamic range of 0.1-20 ng/mL. researchgate.netoup.com

Table 1: Example Linearity Data for a Bioanalytical Method

AnalyteConcentration (ng/mL)Response (Peak Area Ratio)
This compound0.10.052
This compound0.50.258
This compound2.51.295
This compound105.182
This compound2010.35

This is an illustrative data table.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Both intra-day and inter-day accuracy and precision are evaluated using quality control (QC) samples at multiple concentration levels. For a bioanalytical method to be considered reliable, the precision should not exceed 15% coefficient of variation (CV), and the accuracy should be within 15% of the nominal value (20% at the lower limit of quantitation, LLOQ). researchgate.net Validated methods for Selegiline have shown inter- and intra-assay precision and accuracy to be within 11% for various analytes. researchgate.net

Table 2: Example Accuracy and Precision Data for this compound

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1105.28.5103.89.2
Low0.398.76.299.57.1
Medium2.5101.34.8100.95.5
High1597.93.598.44.1

This is an illustrative data table based on typical acceptance criteria. researchgate.net

Recovery and Matrix Effect

Extraction recovery is the efficiency of the extraction procedure for an analyte from a biological matrix. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution. The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering compounds in the biological matrix. It is a significant consideration in LC-MS/MS-based methods. For a validated method for Selegiline in dog plasma, the mean extraction recovery was greater than 79.0%, and the matrix effect was found to be negligible. bg.ac.rs

Stability

The stability of the analyte in the biological matrix must be evaluated under various storage and processing conditions to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes freeze-thaw stability, short-term room temperature stability, and long-term storage stability. For Selegiline and its metabolites, studies have shown no significant loss in quantitative accuracy after three freeze/thaw cycles or after up to 6 hours at room temperature before extraction. researchgate.netoup.com Methanolic stock solutions of Selegiline have been found to be stable for at least 90 days when stored at -20°C. researchgate.net

Table 3: Example Stability Data for Selegiline in Plasma

Stability ConditionDurationConcentration (ng/mL)Stability (%)
Freeze-Thaw (3 cycles)-2.598.5
Room Temperature4 hours2.599.1
Long-Term (-20°C)20 days2.597.8
Post-preparative (-4°C)24 hours2.5101.2

This is an illustrative data table based on findings for Selegiline. bg.ac.rs

Future Research Directions and Unanswered Questions

Elucidation of Novel Stereospecific Biochemical Targets

While S-(+)-Deprenyl is known as an inhibitor of monoamine oxidase-B (MAO-B), its pharmacological profile is not exclusively defined by this interaction. A critical avenue for future research is the identification and characterization of novel biochemical targets that are engaged in a stereospecific manner.

Evidence strongly suggests that the two enantiomers of deprenyl (B1670267) possess distinct biological activities. For instance, the R-(-)-enantiomer (selegiline) exhibits potent anti-apoptotic properties that are absent in the S-(+)-enantiomer. nih.gov This divergence implies that the enantiomers interact differently with cellular machinery beyond MAO-B.

A key target of interest is the sigma-1 (σ1) receptor. Studies have shown that d-Deprenyl, the S-(+)-enantiomer, binds to the σ1 receptor with high affinity, whereas the l-isomer (selegiline) has a 3.5-fold lower affinity. nih.gov The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in a wide range of cellular processes, including neuronal plasticity and the response to cellular stress. nih.gov Future investigations should aim to fully delineate the functional consequences of this stereospecific interaction. It is crucial to determine how engagement of the σ1 receptor by S-(+)-Deprenyl-d3 Hydrochloride modulates downstream signaling pathways and whether this interaction accounts for unique pharmacological effects not seen with the R-(-)-enantiomer.

Table 1: Stereospecific Receptor Binding of Deprenyl Enantiomers

Receptor/PropertyR-(-)-Deprenyl (Selegiline)S-(+)-Deprenyl (d-Deprenyl)Key FindingCitation
Sigma-1 (σ1) Receptor Affinity Lower AffinityHigher Affinity (K_i = 79 nM)S-(+)-enantiomer binds with 3.5-fold higher affinity than the R-(-)-enantiomer. nih.gov
Anti-Apoptotic Activity Potent ActivityLacks Potent ActivityThe neuroprotective anti-apoptotic effect is stereospecific to the R-(-)-enantiomer. nih.gov

Investigation of Long-Term Epigenetic and Transcriptional Modulation

The ability of drugs to induce lasting changes in gene expression through epigenetic and transcriptional modulation is a frontier in pharmacology. Research has demonstrated that R-(-)-deprenyl can alter the expression of a suite of neuroprotective and anti-apoptotic genes, including superoxide (B77818) dismutase (SOD) 1 and 2, BCL-2, and ciliary neurotrophic factor (CNTF). utoronto.canih.govcij.gob.mx Notably, these effects were found to be stereospecific, with S-(+)-deprenyl failing to produce the same changes in CNTF mRNA content. nih.govcij.gob.mx

This presents a compelling unanswered question: does this compound exert its own unique long-term transcriptional and epigenetic influence? Future studies must move beyond the shadow of its enantiomer and investigate its distinct gene regulatory profile. Research should focus on:

Sigma-1 Receptor-Mediated Gene Expression: Given its high affinity for the σ1 receptor, a key research direction is to explore how S-(+)-Deprenyl modulates gene expression through this target, which is known to influence the expression of genes related to addiction and reward. nih.gov

Metabolite-Induced Changes: S-(+)-Deprenyl is metabolized to d-methamphetamine and d-amphetamine, which have different pharmacological profiles than the l-metabolites of selegiline (B1681611). nih.gov As methamphetamine itself can induce epigenetic changes, such as histone modifications, future work should dissect the epigenetic contribution of these metabolites. nih.gov

Global Epigenetic Profiling: Unbiased screening of epigenetic markers (e.g., DNA methylation, histone acetylation) in response to long-term this compound administration could reveal novel pathways and mechanisms of action.

Development of Advanced Preclinical Models for Complex Disease Pathologies

To fully understand the therapeutic potential of this compound, it is imperative to move beyond simple models and develop advanced preclinical platforms that recapitulate the complexity of human diseases. While existing models have been valuable for studying deprenyl, such as the rhesus macaque model for SIV-associated inflammation or rat models of axotomy-induced neuronal loss, they often focus on the effects of the R-(-) isomer. nih.govantiaging-systems.commedchemexpress.com

Future research should prioritize the development and use of models tailored to explore the unique properties of the S-(+)-enantiomer. This includes:

Human-Derived Models: The use of induced pluripotent stem cell (iPSC)-derived neurons and organoids from patients with neurodegenerative diseases can provide a more clinically relevant platform to test the compound's efficacy and mechanism in a human genetic context.

Genetic Models: Developing and utilizing animal models with specific genetic mutations relevant to diseases like Parkinson's or Alzheimer's, particularly those affecting pathways involving the σ1 receptor, would allow for a more targeted investigation of the compound's effects.

Complex Co-morbidity Models: Many neurodegenerative diseases are accompanied by co-morbidities like inflammation or metabolic syndrome. Preclinical models that incorporate these elements are needed to assess the drug's performance under more realistic pathological conditions. For instance, deprenyl has been shown to reduce inflammation in a primate model of SIV infection. antiaging-systems.com

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a holistic view of the biological impact of this compound, future research must integrate various "omics" technologies. mdpi.com These high-throughput methods can provide an unbiased, system-wide perspective on the compound's mechanism of action. arxiv.org

Transcriptomics: RNA-sequencing can create a comprehensive map of all gene expression changes induced by the compound in different cell types or tissues. This would move beyond candidate gene approaches and could reveal entirely new pathways affected by S-(+)-Deprenyl, particularly those mediated by the σ1 receptor.

Proteomics: Using techniques like mass spectrometry, researchers can identify the full set of proteins that interact directly or indirectly with this compound. This could lead to the discovery of novel binding partners and a better understanding of its cellular network.

Metabolomics: This technology is perfectly suited for use with a deuterated compound like this compound. The deuterium (B1214612) label acts as a stable isotope tracer, allowing for precise tracking of the compound and its metabolites through various biochemical pathways. utoronto.ca This will provide a definitive and quantitative understanding of its metabolic fate and how it perturbs cellular metabolism.

By combining these omics datasets, a comprehensive systems-level model of the drug's action can be constructed, leading to more informed hypotheses and clinical trial designs.

Exploration of Stereoselective Interactions with Other Xenobiotics

The way a drug interacts with other concurrently administered substances (xenobiotics) is a critical aspect of its clinical profile. For deprenyl, this is a particularly important area of future research due to its stereoselective metabolism. S-(+)-Deprenyl and R-(-)-Deprenyl are metabolized by cytochrome P450 enzymes into different, pharmacologically active metabolites: the S-(+) isomer yields d-methamphetamine and d-amphetamine, while the R-(-) isomer produces l-methamphetamine and l-amphetamine. nih.gov

The pharmacological activities of these amphetamine enantiomers are distinct. The d-isomers have more potent central nervous system stimulant effects. nih.gov This fundamental metabolic difference necessitates a dedicated investigation into the stereoselective interactions of this compound. Future studies should focus on:

CYP Enzyme Interactions: A thorough profiling of which cytochrome P450 isozymes are responsible for the metabolism of S-(+)-Deprenyl and whether it or its metabolites inhibit or induce these enzymes. This is crucial for predicting drug-drug interactions with other medications that are metabolized by the same enzymes, such as certain antidepressants or antipsychotics.

Pharmacodynamic Interactions: Investigating how the unique metabolite profile of S-(+)-Deprenyl alters the effects of other drugs. For example, the interaction potential with serotonergic agents, a known issue with MAO inhibitors, may differ significantly between the two enantiomers due to their different metabolite profiles and primary targets.

Understanding these stereoselective interactions is paramount for predicting the compound's behavior when used in combination with other therapies and ensuring a complete picture of its potential benefits and liabilities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the deuteration pattern and enantiomeric purity of S-(+)-Deprenyl-d3 Hydrochloride?

  • Methodological Answer :

  • Deuteration Confirmation : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peaks corresponding to the deuterated form (e.g., [M+H]+ at m/z 302.71 ± 0.01). Compare with non-deuterated analogs to identify isotopic patterns .
  • Enantiomeric Purity : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10). Validate purity by comparing retention times with racemic mixtures and calculating enantiomeric excess (ee) ≥ 98% .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :

  • Storage : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. For short-term use (≤1 month), dissolve in deuterated DMSO (e.g., DMSO-d6) and aliquot to avoid freeze-thaw cycles .
  • Stability Testing : Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) or HPLC-UV at 30-day intervals. Report any detectable impurities (>0.1%) using peak area normalization .

Q. What in vitro models are suitable for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer :

  • Metabolic Stability : Use human liver microsomes (HLMs) with NADPH regeneration systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) and compare with non-deuterated controls to assess isotope effects .
  • Plasma Protein Binding : Conduct equilibrium dialysis with human plasma. Measure free fraction (fu) using a validated LC-MS method and adjust dosing protocols accordingly .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) influence the neuroprotective efficacy of this compound in Parkinson’s disease models?

  • Methodological Answer :

  • In Vivo Studies : Compare deuterated and non-deuterated forms in MPTP-induced Parkinsonian mice. Measure striatal dopamine levels via HPLC-ECD and assess MAO-B inhibition using radiolabeled substrates (e.g., [14C]-deprenyl).
  • KIE Quantification : Calculate rate constants (kH/kD) for MAO-B catalysis using stopped-flow spectroscopy. A KIE > 2.0 suggests significant deuterium-mediated metabolic stabilization .

Q. What experimental strategies resolve discrepancies in reported IC50 values for this compound across different MAO-B assays?

  • Methodological Answer :

  • Assay Standardization : Use recombinant human MAO-B with standardized substrate concentrations (e.g., 200 µM benzylamine). Include positive controls (e.g., rasagiline) and validate via fluorometric detection (Amplex Red assay).
  • Data Harmonization : Apply Bland-Altman analysis to compare results from fluorometric vs. radiometric assays. Address variability by normalizing to protein content (Bradford assay) .

Q. How can researchers optimize synthetic routes to minimize racemization during the preparation of this compound?

  • Methodological Answer :

  • Chiral Catalysis : Use Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to achieve >99% ee. Monitor optical rotation ([α]D20) and confirm via X-ray crystallography .
  • Deuteration Protocol : Incorporate deuterium via Pd/C-catalyzed hydrogen-deuterium exchange under mild conditions (25°C, 1 atm D2). Validate deuteration efficiency using 2H-NMR .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting results in dose-response studies of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models. Adjust for covariates (e.g., cell line variability, assay type) via multivariate regression.
  • Sensitivity Testing : Perform Grubbs’ test to identify outliers. Replicate experiments under harmonized conditions (e.g., identical buffer pH, incubation time) .

Q. How should researchers address batch-to-batch variability in deuterium incorporation during large-scale synthesis?

  • Methodological Answer :

  • QC Protocols : Implement inline FTIR spectroscopy to monitor deuteration in real-time. Set acceptance criteria (e.g., ≥98% deuterium at specified positions) and reject batches with CV > 2%.
  • Post-Synthesis Correction : Use preparative HPLC to isolate high-purity fractions. Confirm consistency via HRMS and isotopic ratio mass spectrometry (IRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.